molecular formula C9H7N3O4 B14122798 5-(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,3,4-oxadiazole-2-carboxylic acid CAS No. 1105195-96-7

5-(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,3,4-oxadiazole-2-carboxylic acid

Cat. No.: B14122798
CAS No.: 1105195-96-7
M. Wt: 221.17 g/mol
InChI Key: BWJAWRIRKPLWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of a pyridine ring fused with an oxadiazole ring, making it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid hydrazide with carbon disulfide, followed by oxidation to form the oxadiazole ring. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,3,4-oxadiazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxadiazole ring or the pyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the rings.

Scientific Research Applications

5-(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,3,4-oxadiazole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Shares the pyridine ring but lacks the oxadiazole ring.

    1-Methyl-1H-benzimidazol-5-ylboronic acid: Contains a benzimidazole ring instead of the oxadiazole ring.

    3-(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)propanoic acid: Similar pyridine ring but different substituents.

Uniqueness

The uniqueness of 5-(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,3,4-oxadiazole-2-carboxylic acid lies in its fused ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

1105195-96-7

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

5-(1-methyl-2-oxopyridin-3-yl)-1,3,4-oxadiazole-2-carboxylic acid

InChI

InChI=1S/C9H7N3O4/c1-12-4-2-3-5(8(12)13)6-10-11-7(16-6)9(14)15/h2-4H,1H3,(H,14,15)

InChI Key

BWJAWRIRKPLWRQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C(C1=O)C2=NN=C(O2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.